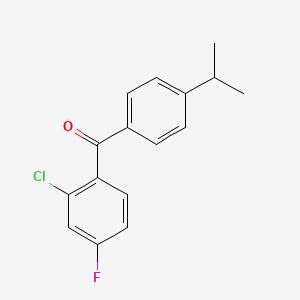
(2-Chloro-4-fluoro-phenyl)-(4-isopropyl-phenyl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-fluoro-phenyl)-(4-isopropyl-phenyl)-methanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a methanone group attached to two aromatic rings, one of which is substituted with chlorine and fluorine, while the other is substituted with an isopropyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluoro-phenyl)-(4-isopropyl-phenyl)-methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chloro-4-fluorobenzoyl chloride with 4-isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-4-fluoro-phenyl)-(4-isopropyl-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(2-Chloro-4-fluoro-phenyl)-(4-isopropyl-phenyl)-methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Chloro-4-fluoro-phenyl)-(4-isopropyl-phenyl)-methanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloro-4-fluoro-phenyl)-(4-methyl-phenyl)-methanone
- (2-Chloro-4-fluoro-phenyl)-(4-tert-butyl-phenyl)-methanone
- (2-Chloro-4-fluoro-phenyl)-(4-ethyl-phenyl)-methanone
Uniqueness
(2-Chloro-4-fluoro-phenyl)-(4-isopropyl-phenyl)-methanone is unique due to the specific combination of substituents on the aromatic rings. The presence of both chlorine and fluorine on one ring and an isopropyl group on the other ring imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
1153767-89-5 |
|---|---|
Fórmula molecular |
C16H14ClFO |
Peso molecular |
276.73 g/mol |
Nombre IUPAC |
(2-chloro-4-fluorophenyl)-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C16H14ClFO/c1-10(2)11-3-5-12(6-4-11)16(19)14-8-7-13(18)9-15(14)17/h3-10H,1-2H3 |
Clave InChI |
BUFNBOWBGUIMJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















